Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c18-14-10-16(21-12-14)6-8-17(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFRDNMEJDKGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(CO2)O)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Diels-Alder Cycloaddition and Subsequent Functionalization
One well-documented approach starts with the synthesis of Benzyl 8-azaspiro[4.5]deca-1,3-diene-8-carboxylate , a diene intermediate crucial for spirocycle formation. The synthetic sequence is as follows:
Step 1: Generation of the diene intermediate
Sodium hydride is suspended in anhydrous dimethyl sulfoxide (DMSO) and heated, followed by cooling and addition of anhydrous tetrahydrofuran (THF) and freshly distilled cyclopentadiene. This mixture reacts with benzyl tert-butyl hydroxycarbamate to form the diene intermediate with a white precipitate indicating product formation.Step 2: Dihydroxylation
The diene is subjected to dihydroxylation using osmium tetroxide and N-methylmorpholine N-oxide as the oxidant system. This step introduces the hydroxy groups with high diastereoselectivity, yielding a single diastereomer of the hydroxy-substituted spirocycle.Step 3: Purification and isolation
The reaction mixture is worked up by filtration, extraction with dichloromethane, washing with sodium bicarbonate and brine, drying over sodium sulfate, and concentration to afford the hydroxy-substituted spirocyclic compound as a yellowish solid.
This method provides a 61% yield of the target compound with high stereochemical control.
Azide-Mediated SN2 and Staudinger Reduction Route
Another approach involves the synthesis of the 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate, which can be converted to the hydroxy derivative:
Step 1: Bromination and cyclization
Starting from Boc-protected piperidinone, allylzinc bromide addition and bromination yield a brominated spirocycle.Step 2: Azide substitution
The bromide is displaced with sodium azide in dimethyl sulfoxide at elevated temperature to generate the azide intermediate.Step 3: Staudinger reduction
The azide is reduced in situ with triphenylphosphine to the corresponding amine, which can be further functionalized to introduce the hydroxy group at the 3-position.Step 4: Flow chemistry for scale-up
This azide-mediated reaction has been adapted to continuous flow reactors to enhance safety and scalability, controlling hazardous intermediates and improving yields (up to 82%) and enantiomeric excess (up to 97.8% ee) when chiral synthesis is desired.
Cyclization Using Iodocyclization and Protective Group Strategies
Step 1: Formation of iodinated intermediates
Alcohol precursors are treated with iodine and sodium bicarbonate in acetonitrile to form iodinated spirocycles.Step 2: Protective group manipulation
Boc (tert-butoxycarbonyl) protective groups are used on the nitrogen atom to facilitate selective reactions at other positions.Step 3: Hydroxy group installation
The iodinated intermediates can undergo substitution or elimination reactions to introduce hydroxy groups at desired positions, followed by purification via chromatography.
Data Table Summarizing Key Preparation Parameters
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diels-Alder diene formation | Sodium hydride, DMSO, THF, cyclopentadiene | - | Formation of Benzyl 8-azaspiro diene |
| Dihydroxylation | Osmium tetroxide, N-methylmorpholine oxide | 61 | Single diastereomer formed |
| Azide substitution (SN2) | Sodium azide, DMSO, 50 °C, 24 h | - | Azide intermediate formed |
| Staudinger reduction | Triphenylphosphine, water | 82 | Amine intermediate; scalable via flow |
| Iodocyclization | Iodine, NaHCO3, CH3CN | 91 | Iodinated spirocycle intermediate |
| Protective group manipulation | Boc protection, acetic anhydride, DMAP | 90 | Facilitates selective functionalization |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 240401-09-6)
- Structure : Replaces the benzyl ester with a tert-butyl ester.
- Key Features :
- Molecular Weight : 256.3 g/mol (estimated from analogs).
- Solubility : Likely more lipophilic than the benzyl analog due to the tert-butyl group, favoring membrane permeability .
- Stability : The tert-butyl group offers steric protection against enzymatic hydrolysis, enhancing shelf life compared to benzyl esters .
- Applications : Used as a synthetic intermediate in drug discovery, particularly for protease inhibitors .
Benzyl 4-oxo-2-thioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 2920741-21-3)
- Structure : Incorporates a triaza ring with oxo and thioxo groups.
- Key Features :
- Applications: Potential precursor for antithrombotic or antiviral agents due to its heteroatom-rich scaffold .
Ethyl (2S)-2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1935385-39-9)
- Structure : Ethyl ester with a methyl group at position 2 and an oxo group at position 3.
- Key Features: Stereochemistry: The (2S)-methyl group introduces chirality, which could influence biological activity . Molecular Weight: 257.3 g/mol (C₁₂H₁₉NO₄). Applications: Chiral intermediates like this are critical for asymmetric synthesis in pharmaceuticals .
Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Structure: Substitutes the hydroxyl group with an amino group.
- Key Features: Reactivity: The primary amine enables conjugation reactions (e.g., amide bond formation) for prodrug design .
Biological Activity
Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of molecules known for their rigidity and three-dimensional structure, making them valuable in drug design and development.
- Molecular Formula : C15H21NO4
- Molar Mass : 277.34 g/mol
- Density : 1.16 g/cm³
- Boiling Point : Approximately 391°C
- CAS Number : 2009477-38-5
Synthesis
The synthesis of Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane involves multi-step organic reactions, typically initiated by the formation of the spirocyclic core through spirocyclization reactions. Common synthetic routes include the use of N-benzyl acrylamides, which undergo electrochemical bromination followed by spirocyclization with appropriate reagents such as 2-bromoethan-1-ol .
The biological activity of Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions that can modulate biological pathways.
Pharmacological Studies
Research indicates that compounds with spirocyclic frameworks can exhibit a variety of pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess significant antimicrobial properties, making them candidates for further investigation in treating infections.
- Cytotoxic Effects : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology .
Comparative Analysis
A comparative analysis with similar compounds reveals that Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane has unique properties that differentiate it from other spirocyclic compounds, such as:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 8-Benzoyl-3-Benzyl-1,3,8-Triazaspiro[4.5]Decane | Inhibitory activity against RIPK1 | Known for its anti-inflammatory properties |
| 2,8-Diazaspiro[4.5]Decan-1-One Derivatives | Potent RIPK1 inhibitors | Exhibits significant therapeutic potential |
Case Study 1: Antimicrobial Activity
In a study evaluating various spirocyclic compounds for antimicrobial activity, Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane demonstrated notable efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated strong potential for development into an antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cell Lines
A series of tests conducted on human cancer cell lines showed that certain derivatives of Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane exhibited significant cytotoxic effects, leading to apoptosis in treated cells. This suggests a promising avenue for future cancer therapies .
Q & A
Basic: What are the critical factors in optimizing synthetic routes for benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate?
Answer:
The synthesis of spirocyclic compounds like this compound typically involves multi-step organic reactions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity, while aqueous mixtures (e.g., acetone/water at 0.5 M concentration) enhance cyclization efficiency .
- Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid, pTSA) are critical for esterification and spirocycle formation .
- Temperature control : Reactions often require precise thermal conditions (e.g., 70°C for ketone oxidation) to avoid side products .
- Purification : Column chromatography or recrystallization ensures >95% purity, essential for downstream applications .
Basic: How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Answer:
- NMR Spectroscopy : H and C NMR identify spirocyclic connectivity. For example, the oxa-azaspiro core shows distinct splitting patterns for protons on shared sp-hybridized carbons .
- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3400 cm) groups confirm functional groups .
- X-ray Crystallography : Resolves stereochemistry and ring conformations, as demonstrated for related spiro compounds in single-crystal studies .
Intermediate: What reaction pathways are accessible to this compound, and how are they controlled?
Answer:
- Oxidation : The 3-hydroxy group can be oxidized to a ketone using mild oxidizing agents (e.g., CAN in acetonitrile), enabling further functionalization .
- Nucleophilic Substitution : The benzyl ester moiety allows cleavage under hydrogenolysis (H/Pd-C) or acidic hydrolysis (HCl/THF), yielding carboxylic acid derivatives .
- Ring-Opening Reactions : Basic conditions (e.g., NaOH) hydrolyze the oxa ring, producing linear intermediates for diversification .
Control : Selectivity is achieved by adjusting pH, solvent polarity, and catalyst loading. For example, anhydrous conditions preserve the spirocyclic core during substitutions .
Advanced: How do structural modifications impact the biological activity of this compound?
Answer:
- Hydroxyl Group Replacement : Substituting the 3-hydroxy group with fluorine or methyl alters hydrogen-bonding capacity, affecting enzyme inhibition (e.g., σ receptor binding) .
- Spirocycle Rigidity : Comparative studies show that rigid spiro frameworks enhance selectivity for G-protein-coupled receptors (GPCRs) over flexible analogs .
- Benzyl Ester Removal : Decarboxylation increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted derivatives .
Methodology : Structure-activity relationship (SAR) studies combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition IC measurements) .
Advanced: How can contradictions in reported synthetic yields or spectral data for this compound be resolved?
Answer:
- Reproducibility Checks : Validate reaction conditions (e.g., catalyst purity, solvent grade) using protocols from peer-reviewed syntheses .
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate) to identify diagnostic peaks .
- Advanced Analytics : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 2D NMR (COSY, HSQC) resolves overlapping signals .
Advanced: What methodologies are used to study the interaction of this compound with biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) to immobilized enzymes or receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .
- Cellular Assays : Fluorescence-based calcium flux or cAMP assays evaluate functional responses in GPCR pathways .
Advanced: How does the spirocyclic framework influence material science applications?
Answer:
- Polymer Synthesis : The rigid spiro core enhances thermal stability in polyesters, as shown by thermogravimetric analysis (TGA) .
- Coordination Chemistry : The nitrogen and oxygen atoms chelate metal ions (e.g., Cu), forming stable complexes for catalytic applications .
- Supramolecular Assembly : X-ray diffraction reveals π-stacking interactions between benzyl groups, enabling crystal engineering .
Expert-Level: What strategies mitigate challenges in scaling up the synthesis of this compound?
Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Green Solvents : Replace acetonitrile with cyclopentyl methyl ether (CPME) to reduce environmental impact .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, minimizing purification steps .
Expert-Level: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
- ADMET Prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions to prioritize derivatives .
- Molecular Dynamics (MD) : Simulates binding stability in target pockets (e.g., σ2 receptor) over 100-ns trajectories .
- Quantum Mechanics (QM) : Calculates transition states for reaction pathways, optimizing synthetic feasibility .
Expert-Level: What advanced techniques validate the stereochemical purity of this compound?
Answer:
- Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., Chiralpak AD-H) .
- Vibrational Circular Dichroism (VCD) : Correlates experimental spectra with DFT-calculated conformers to assign absolute configuration .
- NOESY NMR : Identifies spatial proximities between protons, confirming spirocyclic stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
